(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate

Epigenetics HDAC Inhibition Chemical Probe Development

Researchers often lack reliable reference standards for the acrylamido-carbamate chemotype. This compound fills that gap with ≥95% purity, suitable for HPLC/LC-MS method development and HDAC-focused library screening. Its unique (E)-cinnamamide-cyclohexyl phenylcarbamate scaffold enables SAR diversification. Key benefits: • Confirmed molecular formula and weight for analytical validation • In-stock availability with rapid global shipping • Custom synthesis options for scale-up.

Molecular Formula C24H28N2O5
Molecular Weight 424.497
CAS No. 1351664-06-6
Cat. No. B2450232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate
CAS1351664-06-6
Molecular FormulaC24H28N2O5
Molecular Weight424.497
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC
InChIInChI=1S/C24H28N2O5/c1-29-21-13-11-17(15-22(21)30-2)12-14-23(27)25-19-9-6-10-20(16-19)31-24(28)26-18-7-4-3-5-8-18/h3-5,7-8,11-15,19-20H,6,9-10,16H2,1-2H3,(H,25,27)(H,26,28)/b14-12+
InChIKeyUQTLIIINQCIVTQ-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate (CAS 1351664-06-6) is a synthetic small molecule belonging to the acrylamido-carbamate chemotype [1]. Its structure combines a 3,4-dimethoxycinnamamide moiety with a cyclohexyl phenylcarbamate core. This compound has been proposed as a potential histone deacetylase (HDAC) inhibitor, a target class relevant to oncology and epigenetic research [2]. However, publicly available authoritative databases and primary literature indexed under this CAS number do not currently contain quantitative pharmacological, selectivity, or ADME profiling data for this specific entity.

Chemotype Acrylamido-carbamate scaffold
Target Class Proposed HDAC inhibition research fit
Evidence Status No public quantitative data (IC50/Ki)

Procurement Risk of Generic Substitution


The acrylamido-carbamate scaffold is conformationally constrained by the (E)-alkene and the cyclohexyl linker, dictating a specific spatial orientation of the 3,4-dimethoxyphenyl and phenylcarbamate pharmacophores [1]. Even minor structural changes—such as replacing the dimethoxyphenyl ring with a benzodioxole or fluorophenyl analog—can profoundly alter target engagement, as documented for related cinnamamide HDAC inhibitors [2]. Generic substitution without head-to-head data therefore carries a high risk of non-comparable biological readout or selectivity profile, particularly when the compound is intended for use as a reference standard or tool compound in mechanistic studies.

Pharmacophore alteration Replacing dimethoxy or cyclohexyl spacer may shift target engagement profile (structural analog risk).
Class-level inference Properties inferred from cinnamamide analogs may not transfer to this specific entity.
Comparator mismatch No head-to-head data vs. vorinostat or CAY10603 limits reference standard role.

Quantitative Differentiation Evidence Inventory


Absence of Public Comparator Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the FDA Orange Book (accessed May 2026) identified zero peer-reviewed articles or patents containing quantitative inhibition data (IC50, Ki, Kd) for (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate [1]. No direct head-to-head comparisons with structural analogs such as (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate or the clinical HDAC inhibitor vorinostat (SAHA) exist in the public domain for this compound [1]. Consequently, no quantified differentiation metric (fold-selectivity, ΔIC50, ligand efficiency) can be reported.

Public Data Gap
Data to verify
No quantitative inhibition data (IC50/Ki/Kd) found.
Precludes evidence-based procurement for target engagement.
Systematic search of PubMed, ChEMBL, BindingDB (May 2026).
Epigenetics HDAC Inhibition Chemical Probe Development

Predicted Ligand Efficiency vs. Vorinostat

Class-level SAR studies of cinnamamide-based HDAC inhibitors indicate that the (E)-acrylamido linker and the cyclohexyl ring can enhance ligand-lipophilicity efficiency (LLE) by reducing cLogP relative to straight-chain alkyl linkers, while the phenylcarbamate group may engage the HDAC surface recognition pocket [1]. However, this inference is extrapolated from structurally related but non-identical compounds and lacks direct experimental confirmation for CAS 1351664-06-6.

Predicted LLE vs. Vorinostat
Class-level inference
Target cLogP 4.1 (calc). No exp. LLE.
Vorinostat cLogP 1.9; LLE ~4.5.
May impact solubility and non-specific binding context.
In silico prediction (ChemAxon). Requires experimental confirmation.
Medicinal Chemistry Scaffold Optimization Ligand Efficiency

HDAC Isoform Selectivity Profile Uncharacterized

The dimethoxyphenyl moiety is structurally reminiscent of the cap group in HDAC6-selective inhibitors such as tubastatin A, while the cyclohexyl phenylcarbamate linker differs from the isoxazole-phenylcarbamate found in HDAC6-selective probe CAY10603 (IC50 HDAC6 = 2 pM, HDAC1 = 271 nM) [1]. Without experimental isoform profiling data for CAS 1351664-06-6, any claim of isoform selectivity would be speculative.

Isoform Selectivity Gap
Class-level inference
No data vs. CAY10603 (HDAC6 IC50 2 pM).
Cannot confirm HDAC6 selectivity context.
Structurally reminiscent cap group; isoform profiling needed.
HDAC Isoform Selectivity Chemical Biology Tool Compound Validation

Application Scenarios Based on Evidence


HDAC-Focused Library Screening

This compound may be incorporated as a singleton in diversity-oriented HDAC-focused libraries for phenotypic or biochemical high-throughput screens, where its acrylamido-carbamate scaffold could yield novel structure-activity relationship (SAR) starting points [1]. However, absence of confirmed HDAC inhibition data means its hit-rate probability cannot be estimated relative to known active compounds in the library.

Scaffold-Hopping in Medicinal Chemistry

The unique combination of an (E)-cinnamamide and a cyclohexyl phenylcarbamate linker offers a scaffold distinct from hydroxamate- or benzamide-based HDAC inhibitors [1]. Computational chemists may use this compound as a template for virtual screening or fragment-based design, but only if synthetic tractability and preliminary biochemical validation are addressed.

Analytical Reference Standard Development

The compound's well-defined molecular formula (C24H28N2O5) and molecular weight (424.49 g/mol) allow its use as an analytical reference standard for HPLC, LC-MS, or NMR method development within the acrylamido-carbamate chemotype class [1]. This assumes the procurement source provides a Certificate of Analysis (CoA) confirming purity ≥95%.

Application
Selection Property
Validation Focus
Diversity-Oriented HDAC Screening
Novel scaffold representation
Hit-rate and SAR starting points
Scaffold-Hopping in Med Chem
Non-hydroxamate/benzamide chemotype
Synthetic tractability and biochemical validation
Analytical Reference Standard
Defined MW and formula (C24H28N2O5)
CoA (purity >= 95%) and method development
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